molecular formula C11H15NO3 B016502 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol CAS No. 184766-50-5

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol

Cat. No. B016502
M. Wt: 209.24 g/mol
InChI Key: FJBONGHBPVZNDT-UHFFFAOYSA-N
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Description

The compound “5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol” is a type of organic compound. It is related to the compound “3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine” which has an empirical formula of C10H13NO3 .


Synthesis Analysis

The synthesis of similar compounds involves the use of lithium salts of ketal acids, anhydrous tetrahydrofuran, and methyllithium in dicthylether. The reaction mixture is then added to crushed ice, the organic solvents are removed in vacuo, and the residue is extracted with ether. The extract is washed with a saturated sodium chloride solution, dried with magnesium sulfate, filtered, and evaporated in vacuo to give the crude product.


Molecular Structure Analysis

The molecular structure of similar compounds like “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” has a molecular formula of C18H20O3 . The SMILES string of a related compound is "CC3(CC(O)(c1ccccc1)c2ccccc2)OCCO3" .

properties

IUPAC Name

2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(14-6-7-15-11)9-2-3-10(4-5-13)12-8-9/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBONGHBPVZNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CN=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391810
Record name 2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol

CAS RN

184766-50-5
Record name 2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
Reactant of Route 2
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
Reactant of Route 3
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
Reactant of Route 4
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
Reactant of Route 5
Reactant of Route 5
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
Reactant of Route 6
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol

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